molecular formula C14H9NO5S B8783715 (1,3-dioxoisoindol-2-yl) benzenesulfonate CAS No. 19361-97-8

(1,3-dioxoisoindol-2-yl) benzenesulfonate

Cat. No.: B8783715
CAS No.: 19361-97-8
M. Wt: 303.29 g/mol
InChI Key: BFCNIOLRCHODJL-UHFFFAOYSA-N
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Description

(1,3-dioxoisoindol-2-yl) benzenesulfonate is a chemical compound characterized by the presence of a phthalimide group attached to a benzenesulfonate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl) benzenesulfonate typically involves the reaction of phthalic anhydride with an appropriate sulfonating agent. One common method involves the reaction of phthalic anhydride with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl) benzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-dioxoisoindol-2-yl) benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) benzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dioxoisoindol-2-yl) benzenesulfonate is unique due to the presence of both the phthalimide and benzenesulfonate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

19361-97-8

Molecular Formula

C14H9NO5S

Molecular Weight

303.29 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) benzenesulfonate

InChI

InChI=1S/C14H9NO5S/c16-13-11-8-4-5-9-12(11)14(17)15(13)20-21(18,19)10-6-2-1-3-7-10/h1-9H

InChI Key

BFCNIOLRCHODJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dichloromethane (50 ml) solution of triethylamine (3.1 g, 0.0306 mole) was slowly added to a stirred dichloromethane (50 ml) suspension of N-hydroxyphthalimide (5.0 g, 0.0306 mole) and benzenesulfonyl chloride (5.4 g, 0.0306 mole) at ice-bath temperature. The stirred reaction mixture was kept at ambient temperature for about 24 hours. The product was partitioned between dichloromethane and distilled water and the dichloromethane extract was dried with magnesium sulfate. Solvent was removed under reduced pressure and the residue was crystallized with ethyl acetate-n-pentane (2:1 v/v) to give 8.0 g (87%) of colorless crystals; mp 186°; mass spectrum M+ 303 (calcd. M+ 303).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
87%

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